3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused with a pyrimidine ring, contributes to its distinct chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is a key player in the control of the cell cycle, and its inhibition can lead to cell cycle arrest. This can result in the prevention of DNA replication and cell division, thereby inhibiting the proliferation of cells .
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate cells to reach its intracellular target, cdk2 .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, by interfering with cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of 3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it has been found to inhibit CDK2, thereby disrupting the cell cycle and leading to cell death .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-(2-chlorobenzyl)-6-phenethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in laboratory settings have been observed to change. For instance, it has been found to have long-term effects on cellular function, including alterations in cell cycle progression and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling of the Rings: The triazole and pyrimidine rings are then coupled together through a series of nucleophilic substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial synthesis often focuses on optimizing reaction conditions to maximize yield and minimize by-products. This may involve the use of high-throughput screening techniques to identify the best catalysts and solvents.
Scale-Up: The reactions are scaled up from laboratory to industrial scale, often requiring specialized equipment to handle large volumes of reactants and products.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol: This compound has a similar structure but with a hydroxyl group instead of a phenylethyl group.
7-(benzyloxy)-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-5-amine: This compound features a benzyloxy group and an amine group, offering different chemical properties and biological activities.
Uniqueness
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorobenzyl group and a phenylethyl group contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(2-phenylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c20-16-9-5-4-8-15(16)12-25-18-17(22-23-25)19(26)24(13-21-18)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSTXFLVLWOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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